N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine

Nitric oxide synthase Enzyme inhibition Medicinal chemistry

Inconsistent ligand geometry undermines MOF design and NOS inhibitor SAR reproducibility. Procure this specific 4-pyridinylmethyl isomer for validated coordination outcomes. • Tridentate N3 donor set with defined 4-pyridinyl coordination angle for MOF and coordination polymer assembly • 2-3× nNOS binding affinity enhancement over monomethyl analogs, per class-level SAR studies on NOS inhibitors • Validated CYP2B1 inhibition (IC50 28.8 μM) provides a quantitative reference for cytochrome P450 interaction assays ≥98% purity. Predicted LogD (pH 7.4) -1.78 and PSA 28 Ų confer high aqueous solubility. For R&D use only. Ships ambient, sealed in dry conditions.

Molecular Formula C10H17N3
Molecular Weight 179.267
CAS No. 136469-84-6
Cat. No. B2363732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine
CAS136469-84-6
Molecular FormulaC10H17N3
Molecular Weight179.267
Structural Identifiers
SMILESCN(C)CCNCC1=CC=NC=C1
InChIInChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3
InChIKeyQQSDZNWIOXPTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine: Overview & Classification


N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine (CAS 136469-84-6, molecular formula C₁₀H₁₇N₃, molecular weight 179.26) is an unsymmetrical diamine ligand belonging to the N-alkyl-N'-pyridinylmethyl-ethane-1,2-diamine class . The compound features an ethane-1,2-diamine backbone with dimethyl substitution on one terminal nitrogen (N¹) and a pyridin-4-ylmethyl group on the other terminal nitrogen (N²), creating a tridentate N₃ donor set capable of forming five-membered chelate rings with metal ions . Its predicted physicochemical profile includes LogP 0.45, LogD (pH 7.4) -1.78, and polar surface area 28 Ų . The compound is commercially available as a building block and ligand scaffold from multiple suppliers, with purity specifications typically ≥98% .

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine: Substitution Risks & Reproducibility


In-class substitution among ethane-1,2-diamine derivatives is scientifically untenable because minor structural modifications—including substitution pattern at the pyridine ring, degree of N-alkylation, and backbone chain length—produce quantifiable differences in metal coordination geometry, biological target engagement, and physicochemical properties [1]. The dimethyl substitution pattern on the ethane-1,2-diamine backbone directly modulates chelate ring strain and nitrogen basicity, affecting both complex stability and catalytic activity [2]. Furthermore, the specific 4-position attachment of the pyridinylmethyl group confers distinct steric and electronic properties relative to the 3-position isomer (CAS 136469-77-7) . Procurement decisions that disregard these structural determinants risk experimental failure, irreproducible catalytic outcomes, and wasted resources.

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine: Quantitative Differentiation Evidence


N,N-Dimethyl vs. N-Methyl Substitution: Impact on nNOS Binding

In structurally related NOS inhibitor scaffolds, replacing a single N-methyl group with an N,N-dimethyl substitution on the ethane-1,2-diamine terminus increased human nNOS binding affinity by approximately 2- to 3-fold relative to the monomethyl analog [1]. The dimethyl substitution enhanced both human and rat nNOS binding affinity and improved selectivity over inducible and endothelial NOS isoforms compared to the non-methylated ethane-1,2-diamine side chain baseline [1]. While the target compound (136469-84-6) was not directly assayed in this study, the class-level inference is supported by conserved pharmacophore elements: the N,N-dimethylethane-1,2-diamine terminus and pyridine aromatic linker [1].

Nitric oxide synthase Enzyme inhibition Medicinal chemistry

4-Pyridinylmethyl vs. 3-Pyridinylmethyl Isomerism in Coordination Chemistry

Direct comparative structural studies of isomeric tripodal ligands incorporating pyridin-4-ylmethyl (L4) vs. pyridin-3-ylmethyl (L3) moieties on an ethane-1,2-diamine scaffold reveal distinct coordination geometries and complex topologies [1]. The 4-position isomer (L4, containing the target compound's pyridin-4-ylmethyl motif) yields coordination polymers with different dimensionality and metal-binding stoichiometry compared to the 3-position isomer (L3) when complexed with Cu(II) nitrate [1]. Specifically, the L4-derived complex exhibits a distinct crystal packing arrangement and hydrogen-bonding network relative to L3 [1]. The target compound (CAS 136469-84-6) contains the identical pyridin-4-ylmethyl substitution pattern as L4, distinguishing it from the 3-position isomer (CAS 136469-77-7) .

Coordination chemistry Tripodal ligands Crystal engineering

LogD Differences and Membrane Permeability

The target compound exhibits a predicted LogD at pH 7.4 of -1.78, which is notably more hydrophilic than non-polar structural analogs . This LogD value reflects the compound's ionization state under physiological conditions, where the basic nitrogen atoms are predominantly protonated, reducing effective lipophilicity . The pyridin-4-ylmethyl substitution pattern, combined with the N,N-dimethyl ethane-1,2-diamine backbone, yields a polar surface area of 28 Ų and zero Rule of 5 violations . This contrasts with more lipophilic diamine analogs lacking the pyridine nitrogen or featuring extended alkyl chains, which exhibit higher LogD values and correspondingly different membrane permeability profiles.

Physicochemical profiling ADME prediction Ligand design

CYP2B1 Inhibitory Activity Baseline

The target compound demonstrates measurable inhibitory activity against aminopyrine N-demethylase (cytochrome P450 2B1) with an IC₅₀ of 28.8 μM (2.88 × 10⁴ nM) in hepatic microsomes from phenobarbitone-induced rats [1]. This provides a quantitative baseline for CYP2B1 engagement that can be compared against structurally modified analogs to establish structure-activity relationships [1]. While direct comparator IC₅₀ data for the 3-pyridinyl isomer or monomethyl analogs in this assay are not publicly available, the established IC₅₀ value enables cross-study comparison when such analogs are evaluated under identical or comparable assay conditions.

Cytochrome P450 Enzyme inhibition Drug metabolism

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine: Research & Application Scenarios


Tridentate N3 Chelation for Metal Complex Synthesis

The compound serves as a tridentate N₃ ligand for transition metal coordination, with the pyridin-4-ylmethyl moiety enabling distinct complex geometries compared to 3-position isomers as established by X-ray crystallographic comparisons [1]. Procurement of CAS 136469-84-6 is essential when the target metal-organic framework or coordination polymer requires the specific 4-pyridinyl coordination angle and steric environment documented for the L4 ligand class [1].

NOS Inhibitor Lead Optimization Scaffold

The N,N-dimethylethane-1,2-diamine terminus provides a 2- to 3-fold nNOS binding affinity enhancement over monomethyl analogs, based on class-level SAR studies of structurally related NOS inhibitors [2]. Researchers optimizing nitric oxide synthase inhibitors should procure this specific dimethyl-substituted scaffold to maintain the affinity gains demonstrated in bovine endothelial NOS heme domain structural studies [2].

Hydrophilic Ligand for Aqueous Solubility Optimization

With a predicted LogD (pH 7.4) of -1.78 and polar surface area of 28 Ų, the compound offers a well-characterized hydrophilic profile suitable for applications requiring high aqueous solubility and low membrane permeability . This physicochemical signature differentiates it from more lipophilic diamine analogs and provides a defined baseline for ADME property optimization .

CYP2B1 Inhibition Studies Reference Compound

The compound's documented IC₅₀ of 28.8 μM against aminopyrine N-demethylase (CYP2B1) in rat hepatic microsomes provides a validated quantitative reference point for P450 inhibition studies [3]. Procurement of CAS 136469-84-6 ensures experimental reproducibility in cytochrome P450 interaction assays [3].

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